molecular formula C10H12F3NO B13597599 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13597599
M. Wt: 219.20 g/mol
InChI Key: XHXQKSPRDWXJKC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. For example, it may modulate the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol: Similar structure but with a fluorine substituent instead of a methyl group.

    2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol: Similar structure but with a fluorine substituent at a different position.

    2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol: Similar structure but with a methoxy substituent instead of a methyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO/c1-6-4-7(10(11,12)13)2-3-8(6)9(14)5-15/h2-4,9,15H,5,14H2,1H3

InChI Key

XHXQKSPRDWXJKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C(CO)N

Origin of Product

United States

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